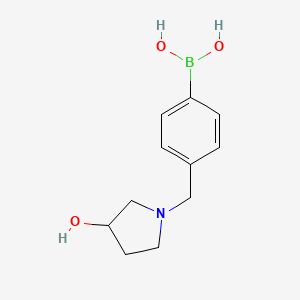![molecular formula C20H18O5 B15287436 [2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is a chiral compound with significant importance in organic chemistry. It features a cyclobutanone ring substituted with two benzoyloxymethyl groups at the 2 and 3 positions, making it a valuable intermediate in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with benzoyl chloride in the presence of a base to form the benzoyloxymethyl groups, followed by cyclization to form the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol.
Substitution: The benzoyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Mecanismo De Acción
The mechanism by which (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE exerts its effects involves its interaction with specific molecular targets. The benzoyloxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the overall conformation and reactivity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-BIS(HYDROXYMETHYL)CYCLOBUTANONE: Similar structure but with hydroxymethyl groups instead of benzoyloxymethyl groups.
(2S,3S)-2,3-BIS(METHOXYMETHYL)CYCLOBUTANONE: Features methoxymethyl groups instead of benzoyloxymethyl groups.
Uniqueness
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzoyloxymethyl groups enhances its stability and reactivity compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C20H18O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[2-(benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H18O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
Clave InChI |
RYWNYUWMBMTYBG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1=O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)

![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)








![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)


